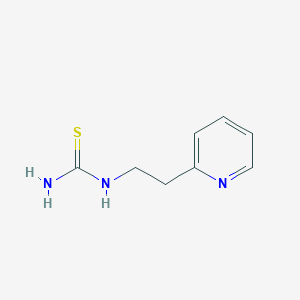

1-(2-(Pyridin-2-yl)ethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

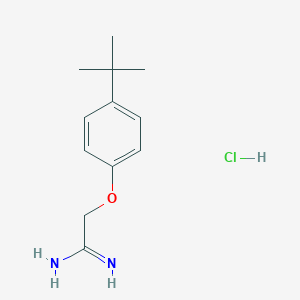

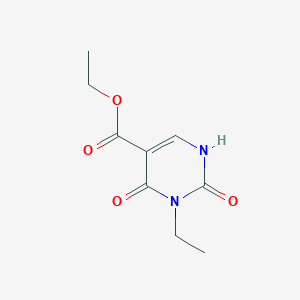

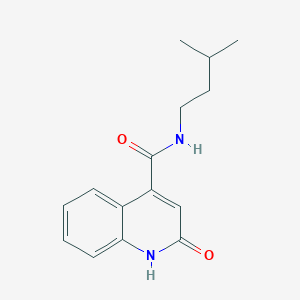

“1-(2-(Pyridin-2-yl)ethyl)thiourea” is a compound that has a molecular weight of 153.2 and a molecular formula of C6H7N3S . It is characterized by a six-membered ring intramolecular N-H⋯N hydrogen bond between the primary amino group on the thiourea moiety and the pyridine nitrogen atom .

Molecular Structure Analysis

The molecular structure of “1-(2-(Pyridin-2-yl)ethyl)thiourea” is characterized by two essentially planar molecules in the asymmetric unit, which are held together by two N - H⋯S hydrogen bonds . An intra-molecular N - H⋯N hydrogen bond stabilizes the synperiplanar conformations between the pyridine N atom and the thio-carbonyl C atom, as well as between the pivot C atom of the pyridine ring and the NH2 group .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

The compound can be used in the synthesis of various heterocyclic derivatives. For instance, it can be linked with thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties to create novel heterocyclic derivatives .

Biological Activities

These heterocyclic derivatives have shown significant biological activities. They have been tested in vitro against a number of microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans .

Antiviral Activity

Some of these derivatives have also been tested for antiviral activity against HIV-1 .

Synthesis of Pyrimidine-2-thiol Derivatives

“1-(2-(Pyridin-2-yl)ethyl)thiourea” can be used in the synthesis of pyrimidine-2-thiol derivatives, which have shown potent anti-inflammatory activities both in vitro and in vivo .

Antioxidant Activities

These pyrimidine-2-thiol derivatives also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Synthesis of 3-bromoimidazopyridines

The compound can be used in the synthesis of 3-bromoimidazopyridines, which can be further transferred to other skeletons .

Fungicidal Activity

The compound can be used in the design and synthesis of pyrimidinamine derivatives, which have shown fungicidal activity .

Structure-Activity Relationship Studies

The compound can be used in structure-activity relationship studies. By examining the effect of the pyridine groups containing different substituents, the substituent groups on the pyrimidine group, and the linker between the pyrimidine and pyridine group, a clear relationship between chemical structure and biological activity can be established .

Mechanism of Action

Target of Action

Compounds with a thiourea skeleton have been known to interact with various receptors and enzymes in biological systems .

Mode of Action

Molecules containing a thiazole ring, which is structurally similar to thiourea, can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

It’s known that compounds with a thiourea skeleton can unpredictably alter physiological systems, potentially activating or stopping various biochemical pathways .

Result of Action

It’s known that compounds with a thiourea skeleton can induce ethylene response in arabidopsis , suggesting potential plant growth regulation properties.

properties

IUPAC Name |

2-pyridin-2-ylethylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLXTZMRWVQZJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630952 |

Source

|

| Record name | N-[2-(Pyridin-2-yl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Pyridin-2-yl)ethyl]thiourea | |

CAS RN |

180403-26-3 |

Source

|

| Record name | N-[2-(Pyridin-2-yl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)

![3-[3-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine](/img/structure/B64177.png)